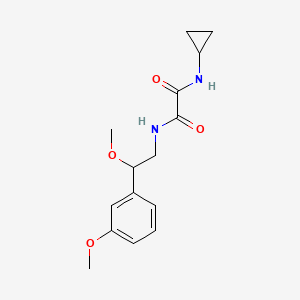
N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide, also known as CMOE-NH-cyclopropyl, is a synthetic compound that has been found to have potential applications in scientific research. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Aplicaciones Científicas De Investigación
Antitumor Properties
This compound has been studied for its potential antitumor properties . Similar structures, such as 1,3,5-triazines, have shown significant activity against various cancers, including lung, breast, and ovarian cancer . The structural similarity suggests that N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide may also exhibit antitumor activity, potentially through inhibition of cell proliferation or interaction with cancer cell DNA.
Aromatase Inhibitory Activity
Compounds with a similar structure have demonstrated aromatase inhibitory activity . Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibitors are crucial in the treatment of estrogen-dependent cancers. The compound could be a candidate for further research as a potential aromatase inhibitor.
Corticotrophin-Releasing Factor 1 Receptor Antagonist
The compound has a potential use as a corticotrophin-releasing factor 1 receptor antagonist . This activity is important in the management of depression and anxiety disorders, as it can modulate the stress response in the human body.
Leukotriene C4 Antagonist
Another application could be as a leukotriene C4 antagonist . Leukotrienes are inflammatory mediators, and their antagonists can be used to treat asthma and allergic rhinitis. This suggests that N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide could be beneficial in managing respiratory conditions.
Siderophore-Mediated Drug Delivery
The compound may have applications in siderophore-mediated drug delivery . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver drugs in a targeted manner, potentially enhancing the efficacy of antibiotic treatments.
Antiprotozoal Activity
There is a possibility for antiprotozoal activity . Compounds with similar structures have shown in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis. Research into this application could lead to new treatments for parasitic infections.
Organoboron Compound Synthesis
It can serve as an intermediate in the synthesis of organoboron compounds . These compounds have wide-ranging applications in pharmacy and biology, including drug synthesis and as enzyme inhibitors or specific ligand drugs.
Stimulus-Responsive Drug Carriers
Lastly, the compound could be used in the construction of stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release, which is crucial for targeted therapy and reducing side effects.
Propiedades
IUPAC Name |
N'-cyclopropyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-12-5-3-4-10(8-12)13(21-2)9-16-14(18)15(19)17-11-6-7-11/h3-5,8,11,13H,6-7,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLZJTXEQVRCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

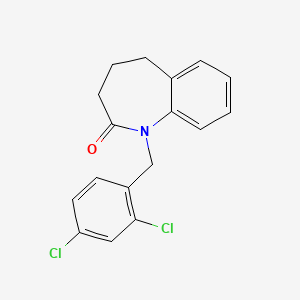
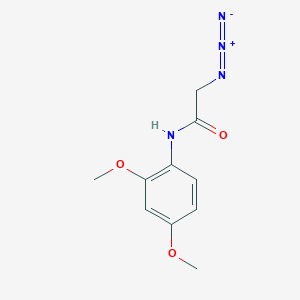
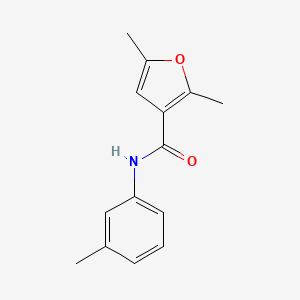
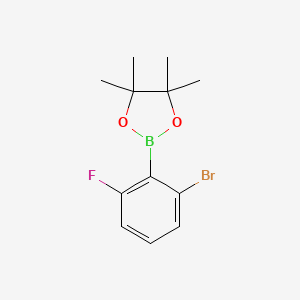
![2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2893701.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2893702.png)
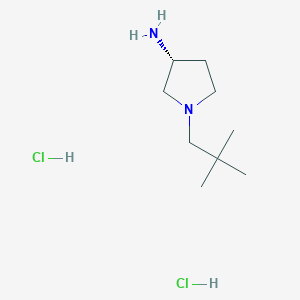
![N-[(1-methanesulfinylcyclobutyl)methyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2893707.png)
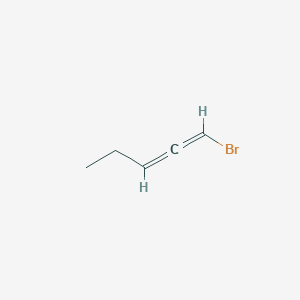
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2893710.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2893711.png)
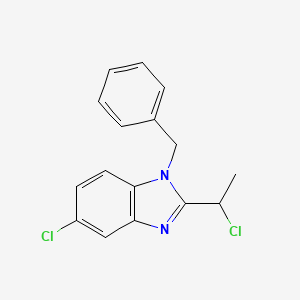

![5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893715.png)